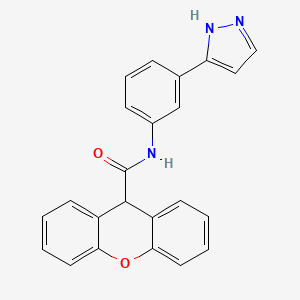

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazole derivatives, including those structurally related to N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, focuses on the synthesis and characterization of these compounds due to their interesting chemical and physical properties. For instance, studies on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated moderate to excellent antifungal activities against several phytopathogenic fungi, showcasing the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015). Moreover, microwave-assisted synthesis of tetrazolyl pyrazole amides highlights the efficiency and rapid synthesis of pyrazole-based compounds, which possess bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Potential Therapeutic Applications

Although the direct therapeutic applications of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide were not found in the literature, research on related pyrazole derivatives reveals a wide range of potential therapeutic uses. For instance, pyrazole derivatives have been explored for their enzyme inhibitory activities, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) inhibition, which are relevant in treating diseases like Alzheimer's and certain cancers (Cetin et al., 2021). Additionally, the antimicrobial activity of pyrazole derivatives against various bacterial strains, including Staphylococcus aureus, suggests their potential as novel anti-infective agents (Cascioferro et al., 2016).

Materials Science Applications

In materials science, the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, related to the xanthene structure in N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, have been investigated. These materials exhibit high thermal stability, solubility in polar solvents, and potential for use in advanced polymer applications due to their mechanical strength and thermal properties (Sheng et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole, have been shown to interact withHematopoietic prostaglandin D synthase .

Mode of Action

Based on the known interactions of similar compounds, it may interact with its target enzyme to modulate its activity

Biochemical Pathways

Given the potential target, it may influence the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain perception .

Result of Action

If it indeed targets hematopoietic prostaglandin d synthase, it could potentially influence the synthesis of prostaglandins and thereby affect processes such as inflammation and pain perception .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-23(25-16-7-5-6-15(14-16)19-12-13-24-26-19)22-17-8-1-3-10-20(17)28-21-11-4-2-9-18(21)22/h1-14,22H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYMFWRJZNMQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=CC=NN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)

![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)

![N-(2,4-dimethoxyphenyl)-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2987981.png)